REACTION_CXSMILES
|
CNC(OCC)=O.[CH3:8][O:9][CH:10]1[CH:15]([CH3:16])[CH2:14][CH2:13][CH:12]([NH2:17])[CH2:11]1.C([O-])(=O)C>O1CCOCC1>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][C:15]=1[CH3:16])[NH2:17] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)OCC
|
Name
|
3-methoxy-4-methyl-cyclohexyl-amine acetate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1CC(CCC1C)N.C(C)(=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(N)C=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |